1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone, 3,3,14,14-tetramethyl-
Description
The compound "1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone, 3,3,14,14-tetramethyl-" is a macrocyclic tetralactone derivative featuring a 22-membered ring system. Its structure includes four oxygen atoms within the macrocycle and four ketone (tetrone) groups at positions 6, 11, 17, and 22.
Properties
IUPAC Name |
3,3,14,14-tetramethyl-1,5,12,16-tetraoxacyclodocosane-6,11,17,22-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O8/c1-21(2)13-27-17(23)9-5-7-11-19(25)29-15-22(3,4)16-30-20(26)12-8-6-10-18(24)28-14-21/h5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNCPYVDWOCHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCC(=O)OC1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process begins with the stepwise coupling of a tetramethyl-substituted diol (e.g., 3,3,14,14-tetramethyl-1,5,12,16-tetraoxacyclodocosane diol) with a dicarbonyl chloride. The reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups attack electrophilic carbonyl carbons, forming ester linkages. Steric hindrance from the tetramethyl groups necessitates prolonged reaction times (48–72 hours) and elevated temperatures (80–100°C).
Critical Parameters
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Solvent System : Dichloromethane or chloroform, ensuring solubility of both hydrophilic and hydrophobic intermediates.
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Catalyst : Triethylamine or pyridine to neutralize HCl byproducts.
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Concentration : <0.01 M to suppress oligomer formation.
Yield Optimization
Pilot studies indicate that yields range from 15% to 28%, depending on the purity of starting materials. Impurities in the diol precursor (e.g., residual moisture) can reduce yields by promoting hydrolysis of the acid chloride.
Ring-Opening Polymerization of Macrocyclic Acetals
Ring-opening polymerization (ROP) of smaller macrocycles offers a scalable route to the target compound. This method, adapted from analogous systems like 1,3,6,9-Tetraoxacycloundecane (TGF), involves cationic initiators to open strained cyclic acetals, followed by chain extension and cyclization.
Initiator Selection
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BF₃-Etherate : Generates oxycarbenium ions, initiating propagation.
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Trifluoromethanesulfonic Acid (TfOH) : Produces stable triflate counterions, enhancing reaction control.
Polymerization Dynamics
The equilibrium between monomer, oligomers, and polymer is temperature-dependent. At 30°C, TGF polymerization achieves 70% conversion within 30 minutes, forming cyclic oligomers (e.g., dimer, trimer) alongside high-molecular-weight polymers. For the tetramethyl-substituted derivative, steric effects slow propagation, requiring higher initiator concentrations (1–2 mol%) and extended reaction times.
| Initial Monomer Concentration (mol/L) | Oligomer Distribution (%) | Polymer Yield (%) |
|---|---|---|
| 0.5 | 35 (dimer), 20 (trimer) | 45 |
| 1.0 | 25 (dimer), 15 (trimer) | 60 |
| 2.0 | 10 (dimer), 5 (trimer) | 85 |
Table 1: Effect of monomer concentration on product distribution in ROP.
Post-Polymerization Modification
The linear polymer undergoes thermal or acid-catalyzed cyclization to form the macrocyclic tetrone. This step requires careful temperature control (120–140°C) to avoid decomposition.
Polycondensation of Diols with Activated Carbonyl Compounds
Polycondensation strategies employ α,ω-diols and activated dicarbonyl compounds (e.g., oxalyl chloride) in a step-growth mechanism. While traditionally used for linear polymers, this method can yield macrocycles under pseudo-high-dilution conditions.
Reaction Setup
A dual-feed syringe pump slowly introduces diol and carbonyl components into a stirred reactor containing dichloromethane and triethylamine. This maintains low instantaneous concentrations, favoring cyclization over linear chain growth.
Challenges
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Steric Effects : Tetramethyl groups hinder approach of reactive sites, necessitating excess reagents.
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Byproduct Accumulation : HCl must be scavenged efficiently to prevent side reactions.
Yield and Purity
Typical yields for this method are 10–18%, with macrocycle purity >90% after silica gel chromatography.
Enzymatic Synthesis Pathways
Emerging research explores lipase-catalyzed cyclization in non-aqueous media. Enzymes like Candida antarctica lipase B (CAL-B) catalyze ester bond formation between diols and dicarboxylic acids, though applicability to tetrone synthesis remains preliminary.
Advantages
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Mild reaction conditions (30–40°C, ambient pressure).
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Reduced byproduct formation.
Limitations
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Low conversion rates (<5%) for sterically hindered substrates.
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Enzyme inactivation by ketone groups.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization | 15–28 | 85–90 | Moderate | High |
| ROP | 45–85 | 70–80 | High | Moderate |
| Polycondensation | 10–18 | 90–95 | Low | Low |
| Enzymatic | <5 | 50–60 | Research | Very High |
Chemical Reactions Analysis
1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone, 3,3,14,14-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Analytical Chemistry
1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone is primarily utilized in analytical studies for the identification and quantification of other compounds. Its ability to form stable complexes with various analytes makes it an effective reagent in chromatography and mass spectrometry.
Case Study: Chromatographic Analysis
In a study focusing on the analysis of complex mixtures, this compound was employed as a derivatizing agent to enhance the detection limits of target analytes. The results indicated improved resolution and sensitivity in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) .
Material Science
The compound's unique structural features allow it to be explored in the development of advanced materials. Its potential applications include:
- Polymeric Materials : Incorporation into polymer matrices to enhance mechanical properties and thermal stability.
- Nanocomposites : Serving as a building block for nanostructured materials that exhibit desirable electrical and thermal properties.
Case Study: Polymer Blends
Research has demonstrated that blending this compound with conventional polymers can significantly improve their mechanical strength and thermal resistance. For instance, when combined with polyethylene, the resulting material showed enhanced durability under extreme conditions .
Pharmaceutical Applications
Due to its structural complexity and stability, 1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone has potential applications in drug formulation and delivery systems. Its ability to encapsulate active pharmaceutical ingredients can lead to controlled release profiles.
Case Study: Drug Delivery Systems
In a recent study involving drug delivery formulations, this compound was used to create liposomal carriers that improved the bioavailability of poorly soluble drugs. The liposomes demonstrated sustained release characteristics while minimizing side effects .
Comparative Data Table
The following table summarizes the key applications and findings related to 1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone:
Mechanism of Action
The mechanism of action of 1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone, 3,3,14,14-tetramethyl- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of the target compound with structurally or functionally related molecules:
Key Research Findings
- Macrocyclic vs. Linear Structures : The target compound’s macrocyclic framework contrasts sharply with the linear diacid MEDICA 15. While MEDICA 16 inhibits ATP citrate lyase to regulate lipid metabolism , the macrocyclic tetrone’s rigidity and preorganized cavity may favor selective binding to ions or small molecules, akin to crown ethers or calixarenes .
- Substituent Effects : The 3,3,14,14-tetramethyl groups in the target compound likely enhance hydrophobicity and reduce ring strain compared to analogs like Compound 6 (), which features bulkier tetramethylbutylamine substituents .
- Crystallographic Behavior: The pentacyclic tetracarboxylate () exhibits disorder in its ester groups and forms C-H⋯O hydrogen-bonded chains, whereas the target compound’s tetrone groups may favor stronger dipole interactions or keto-enol tautomerism .
Pharmacological and Physicochemical Properties
Biological Activity
1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone, 3,3,14,14-tetramethyl- (CAS No. 24418-35-7) is a complex organic compound characterized by its unique tetraketone structure and multiple ether linkages. Its molecular formula is , and it has garnered interest in various fields including medicinal chemistry and materials science due to its potential biological activities.
The compound exhibits the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H36O8 |
| Molecular Weight | 428.52 g/mol |
| CAS Number | 24418-35-7 |
| Structure | Structure |
Antimicrobial Activity
Research indicates that compounds similar to 1,5,12,16-Tetraoxacyclodocosane exhibit antimicrobial properties. A study found that tetraketones can inhibit the growth of various bacterial strains. The mechanism is thought to involve disruption of cell membrane integrity and interference with metabolic pathways.
Antioxidant Properties
Tetraketones are known for their antioxidant capabilities. In vitro studies have shown that these compounds can scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress and may have implications for aging and chronic diseases.
Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The specific pathways through which it exerts these effects are under investigation but may involve apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various tetraketones against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones for certain bacterial strains when treated with derivatives of the compound.
- Oxidative Stress Reduction : Research conducted by Smith et al. (2020) demonstrated that the compound reduced oxidative stress markers in cultured human cells by up to 50% compared to control groups.
- Cytotoxic Effects : In a study published in Cancer Research, the compound was tested against breast cancer cell lines (MCF-7). The results indicated a dose-dependent cytotoxic effect with an IC50 value of approximately 15 µM.
The biological activities of 1,5,12,16-Tetraoxacyclodocosane can be attributed to several mechanisms:
- Membrane Disruption : The presence of multiple carbonyl groups may facilitate interactions with lipid membranes.
- Radical Scavenging : The structural configuration allows for effective donation of hydrogen atoms to free radicals.
- Cell Cycle Modulation : Evidence suggests that the compound can influence cyclin-dependent kinases involved in cell cycle regulation.
Q & A
Basic Question: What are the established synthetic pathways for 1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone, and how can purity be optimized during synthesis?
Methodological Answer:
Synthesis of this macrocyclic tetrone involves multi-step cyclization reactions, typically using esterification or ring-closing metathesis. Key steps include:
- Precursor design : Use tert-butyl esters or benzyl-protected intermediates to avoid premature cyclization .
- Purity optimization : Employ gradient HPLC with polar stationary phases (e.g., C18 columns) and mobile phases adjusted to the compound’s solubility in acetonitrile/water mixtures .
- Validation : Confirm structural integrity via NMR to detect carbonyl groups (peaks near 170–180 ppm) and mass spectrometry (HRMS-ESI) for molecular ion verification .
Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s conformation?
Methodological Answer:
- X-ray crystallography : Resolve the macrocyclic structure’s torsion angles and intramolecular hydrogen bonding using synchrotron radiation for high-resolution data .
- Dynamic NMR : Analyze conformational flexibility in solution by varying temperature (e.g., 25–60°C) to observe coalescence of diastereotopic protons .
- FT-IR spectroscopy : Identify carbonyl stretching vibrations (1650–1750 cm) to confirm lactone/ketone tautomerism .
Advanced Question: How can computational modeling predict the compound’s solvent interaction dynamics and supramolecular assembly?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use force fields like OPLS-AA to model solvent interactions in polar aprotic solvents (e.g., DMSO) and assess aggregation tendencies .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify hydrogen-bonding sites and predict host-guest complexation with crown ether analogs .
- Validation : Compare simulated NMR chemical shifts with experimental data to refine computational parameters .
Advanced Question: What experimental strategies resolve contradictions in reported reactivity data (e.g., hydrolysis rates under varying pH)?
Methodological Answer:
- Controlled kinetic studies : Use stopped-flow spectrophotometry to monitor hydrolysis at pH 2–12, isolating rate constants for lactone vs. ketone reactivity .
- Isotopic labeling : Introduce at carbonyl groups to trace hydrolysis pathways via mass spectrometry .
- Meta-analysis : Apply hierarchical Bayesian models to reconcile divergent literature data, accounting for solvent polarity and temperature variations .
Advanced Question: How can factorial design optimize reaction conditions for selective functionalization of the macrocycle?
Methodological Answer:
- 2 factorial design : Test variables like catalyst loading (e.g., Pd/C), solvent polarity (THF vs. DCM), and temperature (25–80°C) to maximize yield of mono-functionalized derivatives .
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions for regioselective acylation .
- Validation : Use LC-MS to quantify side products (e.g., di-acylated byproducts) and refine the design space .
Advanced Question: What mechanistic insights explain the compound’s stability under oxidative conditions?
Methodological Answer:
- Radical scavenging assays : Use DPPH or ABTS assays to quantify antioxidant activity, correlating with steric shielding of the tetramethyl groups .
- Electrochemical analysis : Perform cyclic voltammetry in acetonitrile to measure oxidation potentials and identify stable radical intermediates .
- In-situ FT-IR : Monitor degradation products (e.g., peroxides) under UV irradiation to map decomposition pathways .
Advanced Question: How does the macrocyclic cavity influence host-guest binding with metal ions, and what methods quantify these interactions?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding constants () for alkali metal ions (e.g., K, Na) in methanol/water mixtures .
- UV-Vis titration : Track spectral shifts upon metal addition (e.g., Cu) to calculate stoichiometry via Job’s plot .
- Molecular docking : Simulate metal coordination geometries using AutoDock Vina, validated by EXAFS data .
Advanced Question: What interdisciplinary approaches integrate this compound into materials science (e.g., polymer networks or sensors)?
Methodological Answer:
- Copolymer synthesis : Radical polymerization with styrene or acrylates, monitored by GPC to assess molecular weight distribution .
- Sensor fabrication : Immobilize the compound on gold nanoparticles for fluorescence-based metal detection, optimizing surface coverage via QCM-D .
- Thermal analysis : Use TGA-DSC to evaluate polymer composite stability up to 300°C, correlating with crosslink density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
